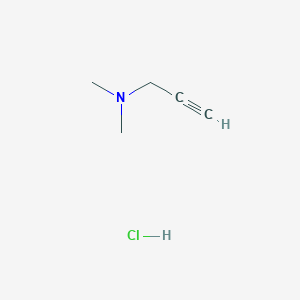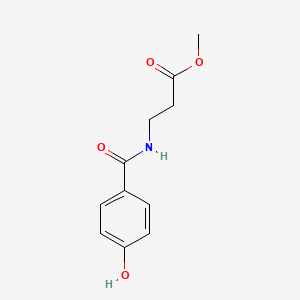
Phosphonic acid, ethyl-, monoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, ethyl-, monoethyl ester is an organophosphorus compound with the chemical formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an ethyl group, and the remaining hydrogen atom is replaced by an ethyl ester group. This compound is known for its versatility and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethyl-, monoethyl ester can be synthesized through several methods. One common method involves the reaction of phosphonic acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the esterification process.
Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, and mild conditions.
Industrial Production Methods
Industrial production of this compound often employs the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This method is widely used due to its efficiency and scalability .
化学反应分析
Types of Reactions
Phosphonic acid, ethyl-, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
科学研究应用
Phosphonic acid, ethyl-, monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and as a chelating agent in various industrial processes
作用机制
The mechanism of action of phosphonic acid, ethyl-, monoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
相似化合物的比较
Phosphonic acid, ethyl-, monoethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, ethyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and its stability under various conditions make it a valuable compound in both research and industrial applications .
属性
| 53396-55-7 | |
分子式 |
C4H11O3P |
分子量 |
138.10 g/mol |
IUPAC 名称 |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
InChI 键 |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





